molecular formula C9H17N3S B1332310 5-Heptyl-1,3,4-thiadiazol-2-amine CAS No. 75122-52-0

5-Heptyl-1,3,4-thiadiazol-2-amine

Cat. No. B1332310
CAS RN: 75122-52-0
M. Wt: 199.32 g/mol
InChI Key: DMGBKQFAWIRSQG-UHFFFAOYSA-N
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Description

The compound 5-Heptyl-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse pharmacological activities and potential applications in medicinal chemistry. The research on various 1,3,4-thiadiazol-2-amine derivatives has shown promising results in areas such as antifungal activity, DNA interactions, and as potential therapeutic drugs due to their novel structural features .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives has been explored through various methods. A novel approach has been developed for synthesizing these derivatives in a one-pot manner, avoiding the use of toxic additives like POCl3 or SOCl2. This method utilizes the reaction between thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE), leading to the formation of the corresponding 2-amino-1,3,4-thiadiazole . Additionally, derivatives have been synthesized by cyclization of ibuprofen with thiosemicarbazide, indicating the versatility of the synthetic routes for these compounds .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-amine derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. The crystal structures have been determined, revealing details such as space groups, unit cell parameters, and the presence of enantiomers in the asymmetric unit. For instance, a derivative crystallizes in the triclinic system with space group P-1, and the molecular structure in the crystalline phase has been determined by single-crystal X-ray diffraction . The N-allyl derivative exists in the egzo-amino tautomeric form in the solid state .

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazol-2-amine derivatives has been studied in the context of their interactions with other molecules. For example, the formation of molecular cocrystals with carboxylic acids has been observed, involving hydrogen bonding and (\pi-\pi) stacking interactions. These interactions are crucial for the stability and properties of the resulting cocrystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazol-2-amine derivatives have been extensively analyzed. Vibrational analysis using FT-IR and FT-Raman spectra, along with quantum chemical calculations, has provided insights into the bond character within the thiadiazole moiety. The electronic properties, including frontier molecular orbitals and molecular electrostatic potential maps, have been studied using density functional theory (DFT) calculations. These studies have revealed the presence of hydrogen bonding, strong conjugative interactions, and the polar nature of these molecules. Some derivatives have also shown potential application as nonlinear optical (NLO) materials due to their significant hyperpolarizability .

Scientific Research Applications

Synthesis and Characterization

  • Ultrasound-assisted Synthesis : Erdogan (2018) explored the efficient synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives, including 5-heptyl-1,3,4-thiadiazol-2-amine, using ultrasound. This study indicated that ultrasound can enhance the efficiency of these reactions, offering a viable alternative to conventional methods (Erdogan, 2018).

Crystal Structure and Molecular Interactions

  • Structural Analysis : Peng Wang et al. (2009) analyzed the crystal structure of a zinc(II) compound incorporating 5-heptyl-1,3,4-thiadiazol-2-amine, revealing intricate molecular interactions and a three-dimensional network formed by intermolecular contacts (Wang, Wan, Wang, Han, & Wang, 2009).

Biological Activities

  • Antiproliferative and Antimicrobial Properties : Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, including 5-heptyl-1,3,4-thiadiazol-2-amine, to assess their biological activities. Notably, some compounds exhibited significant antimicrobial activity and DNA protective abilities, indicating potential pharmacological applications (Gür et al., 2020).

Chemical and Physical Properties

  • Noncovalent Interactions : El-Emam et al. (2020) studied the noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, providing insights into the molecular stability and interactions of similar compounds, which may include 5-heptyl-1,3,4-thiadiazol-2-amine (El-Emam et al., 2020).

Novel Synthesis Methods

  • One-Pot Synthesis Approach : Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives, including 5-heptyl-1,3,4-thiadiazol-2-amine, via a one-pot reaction. This approach offers a more efficient and environmentally friendly synthesis route (Kokovina, Gadomsky, Terentiev, & Sanina, 2021).

Metal Complex Formation

  • Copper Complexes Synthesis : Ardan et al. (2017reported on the synthesis of copper(I) complexes using allyl derivatives of 1,3,4-thiadiazoles, potentially including 5-heptyl-1,3,4-thiadiazol-2-amine. This study highlighted the use of these compounds in crystal engineering of organometallic materials, demonstrating their potential in materials chemistry (Ardan, Kinzhybalo, Slyvka, Shyyka, Luk Yanov, Lis, & Mys Kiv, 2017).

DNA Interactions

  • DNA Binding Studies : Shivakumara and Krishna (2021) synthesized 5-substituted-1,3,4-thiadiazol-2-amines and evaluated their interactions with DNA. The study revealed that these compounds, possibly including 5-heptyl-1,3,4-thiadiazol-2-amine, bind avidly to DNA, indicating their potential use in therapeutic drug development (Shivakumara & Krishna, 2021).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Johnson et al. (2020) investigated the corrosion inhibition behavior of thiadiazole derivatives, including 5-heptyl-1,3,4-thiadiazol-2-amine, on carbon steel. Their findings demonstrate the potential application of these compounds in protecting metals from corrosion [(Johnson, Kakkassery, Palayoor, Kooliyat, & Kannanaikkal, 202). This research showcases the potential of 5-heptyl-1,3,4-thiadiazol-2-amine in industrial applications, particularly in the context of corrosion protection (Johnson et al., 2020).

Molecular Dynamics and Quantum Chemical Studies

  • Quantum Chemical Analysis : Kaya et al. (2016) conducted a study on the inhibition performance of various thiazole and thiadiazole derivatives, possibly including 5-heptyl-1,3,4-thiadiazol-2-amine, against iron corrosion. The study used quantum chemical calculations and molecular dynamics simulations to predict the efficiency of these compounds as corrosion inhibitors, emphasizing their potential in industrial applications (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Anticancer and Antitubercular Activities

  • Potential Anticancer and Antitubercular Agents : Chandra Sekhar et al. (2019) designed and synthesized a series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, evaluating their antitumor and antitubercular activities. Some of these compounds demonstrated significant inhibitory activities against cancer cell lines, highlighting the potential of 5-heptyl-1,3,4-thiadiazol-2-amine derivatives in medicinal chemistry (Chandra Sekhar, Venkata Rao, Tejeswara Rao, Lav Kumar, & Jha, 2019).

Future Directions

The future directions for the study of 5-Heptyl-1,3,4-thiadiazol-2-amine and other 1,3,4-thiadiazole derivatives include further investigation of their biological and pharmaceutical applications. These compounds are increasingly used in clinical therapies due to their wide range of pharmacological activities .

properties

IUPAC Name

5-heptyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGBKQFAWIRSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Heptyl-1,3,4-thiadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Wang, R Wan, B Wang, F Han… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, [ZnCl2(C9H17N3S)2], the ZnII atom is four-coordinated by two N atoms from two 5-heptyl-1,3,4-thiadiazol-2-amine ligands and two Cl atoms in a distorted …
Number of citations: 6 scripts.iucr.org
L Ricciotti - core.ac.uk
Organic materials have a tremendous potential to transform the world of circuit, display communication technology and renewable energy in near future. In fact organic materials have …
Number of citations: 3 core.ac.uk

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